Ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Description
Ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound with the molecular formula C11H7F3N4O2 . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have attracted wide pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines . In a similar approach, ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate was obtained by the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4-difluoro-1-phenylbutane-1,3-dione .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered pyrimidine ring containing two nitrogen atoms at the 1st and 3rd positions . The compound has an average mass of 284.194 Da and a monoisotopic mass of 284.052124 Da .Future Directions
Properties
IUPAC Name |
ethyl 3-cyano-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4O2/c1-2-20-10(19)7-3-8(11(12,13)14)18-9(17-7)6(4-15)5-16-18/h3,5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUAUCVJZYJTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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